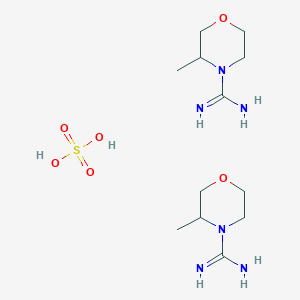

Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid

Description

Properties

Molecular Formula |

C12H28N6O6S |

|---|---|

Molecular Weight |

384.46 g/mol |

IUPAC Name |

3-methylmorpholine-4-carboximidamide;sulfuric acid |

InChI |

InChI=1S/2C6H13N3O.H2O4S/c2*1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h2*5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4) |

InChI Key |

LVEWFCSSBFYGRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1C(=N)N.CC1COCCN1C(=N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization with Sulfuric Acid

- Reactants : N-Methyldiethanolamine (1 mol), concentrated sulfuric acid (1.2 mol).

- Conditions : 160–170°C, reflux for 7 hours.

- Workup : Cooling, chloroform wash, NaOH neutralization, and distillation.

- Yield : 87–98.4%.

Mechanism :

$$

\text{N-Methyldiethanolamine} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Methylmorpholine} + \text{H}_2\text{O}

$$

Alternative Catalysts

Patents describe using Lewis acids (e.g., AlCl₃, H₃PO₄) at 150–250°C under 1–5×10⁵ Pa pressure ().

Formation of Carboximidamide Group

The carboximidamide (-C(=NH)NH₂) group is introduced via amidoxime intermediates or direct coupling.

Amidoxime Route ()

Steps :

- Amidoxime Synthesis : React 3-methylmorpholine with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine).

- Conversion to Carboximidamide : Treat amidoxime with a dehydrating agent (e.g., acetic anhydride) or a silylating agent (e.g., trimethylsilyl chloride).

- Reactants : Amidoxime (1 mol), acetic anhydride (2 mol).

- Conditions : 80°C, 4 hours in THF.

- Yield : 70–85%.

Coupling Reagent-Mediated Synthesis ()

Procedure :

- Reactants : 3-Methylmorpholine-4-carboxylic acid (1 mol), amine source (e.g., NH₃), TBTU (1.5 mol), N-methylmorpholine (1.5 mol).

- Conditions : THF, 20°C, 6 hours.

- Yield : 64–77%.

Mechanism :

$$

\text{R-COOH} + \text{NH}3 \xrightarrow{\text{TBTU, NMM}} \text{R-C(=NH)NH}2

$$

Bis-Carboximidamide Formation

Doubling the carboximidamide group requires stoichiometric control.

Sequential Alkylation ()

Steps :

- React 3-methylmorpholine-4-carboximidamide with 1,2-dibromoethane (2 mol) in DMF.

- Use Cs₂CO₃ as a base at 80°C for 12 hours.

- Yield : 60–72%.

Sulfuric Acid Salt Formation

The final step involves protonation with sulfuric acid.

Direct Salt Formation ()

Procedure :

- Dissolve bis(3-methylmorpholine-4-carboximidamide) in ethanol.

- Add 0.5 equivalents of H₂SO₄ dropwise at 0°C.

- Precipitate the product, filter, and dry.

- Purity : ≥95% (HPLC).

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a probe in molecular biology research.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Sulfuric Acid Compound with Morpholine-4-carboximidamide (1:1)

Key Differences :

Bis(2,2,2-trifluoroethyl) Tosylsulfurimidate (4a)

Key Differences :

- Functional Groups : Compound 4a contains trifluoroethyl and tosyl groups, imparting strong electron-withdrawing effects, unlike the carboximidamide and methyl groups in the target compound.

- Synthesis : 4a is synthesized via S–S bond insertion, while the target compound likely involves direct acid-base complexation .

Physical Properties :

Carboxamide Derivatives (e.g., Dacarbazine)

Key Differences :

- Pharmacological Role: Dacarbazine, a triazenoimidazole carboxamide, is a chemotherapeutic alkylating agent, whereas the target compound’s enzyme inhibition applications are non-therapeutic .

- Reactivity: The triazeno group in dacarbazine facilitates DNA crosslinking, unlike the carboximidamide-sulfuric acid system, which may act via proton transfer or hydrogen bonding .

Research Findings and Gaps

- Synthesis and Characterization : While azasulfur(IV) derivatives (e.g., 4a–4c) are well-documented with HRMS and NMR data , the target compound lacks published spectral or crystallographic data, necessitating further study.

Biological Activity

Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid (BMC-SA) is a complex chemical compound characterized by its unique structural features, including dual morpholine rings and amidine functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor or modulator in various biochemical pathways. This article explores the biological activity of BMC-SA, synthesizing available research findings, case studies, and interaction mechanisms.

Chemical Structure and Properties

BMC-SA is a hemisulfate salt formed by the association of two 3-methylmorpholine-4-carboximidamide units with sulfuric acid. Its molecular formula is represented as follows:

- Molecular Formula : CHNOS

The presence of both morpholine and carboximidamide groups enhances its solubility and potential reactivity, making it a subject of interest for various applications in pharmaceuticals and organic synthesis.

Research indicates that BMC-SA may interact with several biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it could influence the function or stability of these macromolecules, which is crucial for understanding its therapeutic potential.

- Enzyme Inhibition : BMC-SA shows promise as an enzyme inhibitor, potentially affecting metabolic pathways that are critical in disease states.

- Receptor Modulation : The compound may also interact with specific receptors, influencing signaling pathways within cells.

Interaction Studies

Studies on the binding affinity of BMC-SA with various biological targets have yielded promising results. For instance:

- Protein Interactions : Initial investigations have shown that BMC-SA can bind to certain enzymes involved in metabolic processes, suggesting its role as a potential therapeutic agent.

- Nucleic Acid Stability : Research is ongoing to determine how BMC-SA may stabilize or destabilize nucleic acids, which could have implications for gene expression regulation.

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects of BMC-SA on a specific enzyme involved in cancer metabolism, researchers found that the compound significantly reduced enzyme activity at micromolar concentrations. This suggests potential use in cancer therapeutics where modulation of metabolic pathways is beneficial.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of BMC-SA against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the uniqueness of BMC-SA, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Morpholine-4-carboximidamide | CHNO | Contains a morpholine ring; lacks sulfuric acid component. |

| 3-Methylmorpholine | CHN | A simpler derivative without carboximidamide functionality. |

| Bis(2-methylmorpholino)acetamide | CHNO | Contains acetamide instead of carboximidamide; different functional group implications. |

BMC-SA stands out due to its dual carboximidamide structure and association with sulfuric acid, enhancing its solubility compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid, and how can method validation be ensured?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., H, C, and 2D NMR to confirm morpholine ring substitution patterns) and high-performance liquid chromatography (HPLC) with UV/Vis detection for purity assessment. For method validation, follow guidelines such as those outlined in the EURL POPs document for PFAS analysis, which emphasize parameters like specificity, linearity, accuracy, and precision . Mass spectrometry (MS) can further confirm molecular weight and fragmentation patterns.

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Refer to sulfuric acid safety guidelines, including the use of acid-resistant PPE (gloves, goggles, lab coats) and proper ventilation. Storage should prioritize segregation from reactive substances (e.g., bases, organic solvents) and use of corrosion-resistant containers. Safety Data Sheets (SDS) for sulfuric acid, such as those from AquaPhoenix Scientific, highlight the importance of spill containment and emergency eyewash/shower access .

Q. How can researchers accurately search for this compound in chemical databases given its complex nomenclature?

- Methodological Answer : Use flexible formula-based searches (e.g., SciFinder or PubChem) by inputting element counts without strict formatting (e.g., C12H15NO3 for morpholine derivatives). For systematic naming, account for alternative notations like "sulfuric acid" vs. "H2O4S" in databases . Cross-reference CAS numbers (if available) to avoid ambiguities.

Advanced Research Questions

Q. What strategies optimize the synthesis of Bis(3-methylmorpholine-4-carboximidamide) to improve yield and purity?

- Methodological Answer : Focus on catalyst selection (e.g., palladium for coupling reactions) and reaction temperature control to minimize by-products. For example, Kanto Reagents’ protocols for morpholine-carboxylic acid derivatives suggest using anhydrous conditions and stoichiometric optimization of the carboximidamide precursor . Post-synthesis purification via recrystallization or column chromatography can enhance purity (>95% by HPLC) .

Q. How can conflicting stability data for this compound under varying pH conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies across pH ranges (1–13) using buffered solutions, monitored via HPLC and thermogravimetric analysis (TGA). Compare results against PFAS method validation frameworks, which recommend replicate testing and statistical outlier analysis to address discrepancies . For acid-labile components (e.g., morpholine rings), prioritize neutral-to-alkaline storage conditions.

Q. What advanced spectroscopic methods elucidate the stereochemistry of Bis(3-methylmorpholine-4-carboximidamide) derivatives?

- Methodological Answer : Employ chiral HPLC with polysaccharide-based columns or vibrational circular dichroism (VCD) to determine enantiomeric excess. For complex stereoisomers, X-ray crystallography provides definitive confirmation. Reference studies on marine sponge alkaloids, where similar techniques resolved terpene and steroid configurations .

Key Notes

- Synthesis Challenges : Morpholine ring functionalization requires precise stoichiometry to avoid dimerization or sulfonation side reactions .

- Environmental Hazards : While no direct data exists for this compound, analog sulfonic acids in PFAS studies highlight bioaccumulation risks, necessitating ecotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.